![molecular formula C21H22N8O4S B2511028 8-[4-(Furan-2-carbonyl)piperazin-1-yl]-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)purin-2,6-dion CAS No. 674296-53-8](/img/structure/B2511028.png)
8-[4-(Furan-2-carbonyl)piperazin-1-yl]-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)purin-2,6-dion
Übersicht
Beschreibung
8-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methyl-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a furan ring, a piperazine ring, and a purine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have indicated that derivatives of purine compounds can inhibit tumor growth and induce apoptosis in cancer cells. The presence of the furan and piperazine groups may enhance the anticancer activity by interacting with specific molecular targets involved in cell proliferation and survival pathways.
-
Antimicrobial Properties :
- The compound has shown potential as an antimicrobial agent against various bacterial strains. Research suggests that the pyrimidinyl sulfanyl group may play a crucial role in its antibacterial efficacy by disrupting bacterial cell wall synthesis.
-
Enzyme Inhibition :
- There is evidence that this compound acts as an inhibitor for certain enzymes such as phosphodiesterases (PDEs), which are critical in cellular signaling pathways. Inhibition of PDEs can lead to increased levels of cyclic nucleotides, thus modulating various physiological responses.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that the compound significantly inhibited the growth of human breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways. The study utilized various assays to confirm cell viability and apoptosis markers, providing robust evidence for its potential use as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against several strains of Staphylococcus aureus and Escherichia coli. Results showed that it exhibited significant antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. The study suggested further exploration into its formulation for therapeutic use against resistant bacterial infections.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the piperazine and furan rings can lead to variations in biological activity:
- Piperazine Substituents : Altering substituents on the piperazine ring can enhance binding affinity to target enzymes.
- Furan Modifications : Changes to the furan moiety can impact solubility and bioavailability, influencing overall therapeutic potential.
Wirkmechanismus
Target of Action
Compounds with a piperazine moiety, like “8-[4-(Furan-2-carbonyl)piperazin-1-yl]-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione”, often interact with various receptors in the body. For instance, some piperazine derivatives are known to act as antagonists of the α2-adrenergic receptor .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its targets. For example, if it acts as an antagonist of the α2-adrenergic receptor, it could affect pathways related to the regulation of neurotransmitter release .
Biochemische Analyse
Biochemical Properties
The compound 8-[4-(Furan-2-carbonyl)piperazin-1-yl]-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione can interact with various enzymes and proteins due to its complex structure. The piperazine group in the compound is known to act as an antagonist of the α2-adrenergic receptor . This interaction can influence various biochemical reactions, including those involved in cell signaling and metabolism .
Cellular Effects
In cellular processes, 8-[4-(Furan-2-carbonyl)piperazin-1-yl]-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione can have significant effects. It can influence cell function by interacting with cell signaling pathways and affecting gene expression . Its impact on cellular metabolism is also noteworthy, as it can interact with key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of 8-[4-(Furan-2-carbonyl)piperazin-1-yl]-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s ability to bind to the α2-adrenergic receptor and act as an antagonist suggests that it can influence cellular responses by modulating receptor activity .
Temporal Effects in Laboratory Settings
Given its potential interactions with various cellular components, it is likely that its effects could change over time due to factors such as compound stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
Given its potential interactions with enzymes and other biomolecules, it is likely that it could be involved in various metabolic pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methyl-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps:
Formation of the furan-2-carbonyl piperazine intermediate: This step involves the reaction of furan-2-carboxylic acid with piperazine under appropriate conditions, such as the use of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Synthesis of the purine core: The purine core can be synthesized through a series of reactions starting from readily available precursors like guanine or xanthine.
Attachment of the pyrimidin-2-ylsulfanyl group: This step involves the reaction of the purine intermediate with a pyrimidin-2-ylsulfanyl ethylating agent under basic conditions.
Final coupling: The final step involves coupling the furan-2-carbonyl piperazine intermediate with the purine intermediate under suitable conditions to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine and purine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted purine and piperazine derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methyl-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione: Unique due to its specific combination of functional groups and structural features.
Other Purine Derivatives: Compounds like caffeine, theobromine, and theophylline, which have different substituents on the purine core.
Uniqueness
The uniqueness of 8-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methyl-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione lies in its combination of a furan ring, a piperazine ring, and a purine core, which imparts distinct chemical and biological properties.
Biologische Aktivität
The compound 8-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methyl-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione belongs to a class of purine derivatives that have garnered attention for their potential biological activities, particularly in pharmacology. This article synthesizes findings from various studies regarding its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and toxicity profiles.
1. Overview of Biological Activity
This compound exhibits a range of biological activities attributed to its structural features. The presence of the piperazine and pyrimidine moieties contributes to its interaction with various biological targets, including receptors and enzymes involved in critical physiological processes.
2.1 Anticancer Activity
Recent studies have indicated that purine derivatives can exhibit anticancer properties. For instance, compounds similar to the one have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell survival and death.
2.2 Anticonvulsant Activity
Some derivatives within this chemical class have been evaluated for anticonvulsant properties. In a study involving SAR analysis, certain analogues demonstrated significant protective effects against seizure models, suggesting that modifications to the molecular structure can enhance anticonvulsant efficacy .
3. Structure-Activity Relationship (SAR)
The SAR analysis is crucial for understanding how variations in the compound's structure affect its biological activity:
Structural Feature | Effect on Activity |
---|---|
Presence of furan ring | Enhances interaction with biological targets |
Piperazine moiety | Increases solubility and bioavailability |
Pyrimidine sulfanyl group | Contributes to receptor binding affinity |
Research indicates that specific substitutions on the piperazine ring can significantly alter the compound's potency against various targets .
4. Toxicity Studies
Toxicological assessments are essential for evaluating the safety profile of new compounds. A study conducted on related purine derivatives revealed that acute toxicity was dose-dependent, with observed effects on metabolic processes in experimental animals. The LD50 values were calculated to determine the safety margins for potential therapeutic use .
5.1 Case Study: Anticancer Efficacy
A series of experiments tested the compound's efficacy against human cancer cell lines, revealing an IC50 value indicative of substantial growth inhibition compared to standard chemotherapeutics. The results suggested that this compound could serve as a lead structure for further development in cancer therapy.
5.2 Case Study: Neuropharmacology
In a neuropharmacological context, derivatives were assessed for their ability to modulate neurotransmitter systems involved in anxiety and depression. The findings indicated promising results as CRF(1) receptor antagonists, highlighting their potential application in treating stress-related disorders .
6. Conclusion
The compound 8-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methyl-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione demonstrates significant biological activity across multiple domains, particularly in anticancer and anticonvulsant applications. Ongoing research into its SAR and toxicity will be vital for advancing its development as a therapeutic agent.
Eigenschaften
IUPAC Name |
8-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N8O4S/c1-26-16-15(17(30)25-21(26)32)29(11-13-34-19-22-5-3-6-23-19)20(24-16)28-9-7-27(8-10-28)18(31)14-4-2-12-33-14/h2-6,12H,7-11,13H2,1H3,(H,25,30,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPQYJALMYJHJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)CCSC5=NC=CC=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N8O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.